molecular formula C13H17N3O3S B2615181 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione CAS No. 439096-30-7

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione

Cat. No.: B2615181
CAS No.: 439096-30-7
M. Wt: 295.36
InChI Key: CTRZAXJYGBKSSG-UHFFFAOYSA-N
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Description

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione is an organic compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36.

Preparation Methods

The synthesis of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves multiple steps. One common synthetic route includes the reaction of 6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione with an appropriate amine under specific reaction conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione can be compared with other similar compounds, such as:

    4-Amino-2-chloro-6,7-dimethoxyquinazoline: This compound has similar structural features but differs in its chemical reactivity and applications.

    2,4-Diamino-6,7-dimethoxyquinazoline: Another related compound with distinct biological activities and uses.

Biological Activity

4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. With the molecular formula C13H17N3O3S and a molecular weight of 295.36, this compound has been the subject of various studies aimed at exploring its therapeutic applications, particularly in the fields of oncology and infectious diseases.

This compound is synthesized through multiple chemical reactions, typically involving the reaction of 6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione with an appropriate amine under controlled conditions. The synthesis can be optimized for large-scale production to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor necrosis factor-alpha (TNF-α) production and exhibit antiproliferative effects in vitro. Specifically, quinazoline derivatives have been observed to affect the viability of cancer cells such as MDA-MB-231 through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MDA-MB-23110Induction of apoptosis
HL-6015Inhibition of TNF-α secretion
A549 (Lung Cancer)12Cell cycle arrest and apoptosis

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have demonstrated antimicrobial effects. The presence of specific functional groups enhances their ability to inhibit bacterial growth. For example, modifications at position 3 and methyl or thiol groups at position 2 have been linked to increased antimicrobial activity against various pathogens .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may act as an inhibitor of specific enzymes or receptors involved in cancer progression or microbial resistance. For instance, some quinazoline derivatives inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of quinazoline derivatives. Modifications at various positions on the quinazoline ring can significantly alter biological activity. For example, substituents that enhance electron density or steric hindrance can lead to improved binding affinity for biological targets .

Table 2: Structure-Activity Relationship Insights

Position on Quinazoline RingModification TypeEffect on Activity
Position 2Methyl/Thiol GroupIncreased antimicrobial activity
Position 3Aromatic SubstitutionEnhanced anticancer potency
Position 6 & 7Methoxy GroupsImproved solubility and bioavailability

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of synthesized quinazoline derivatives showed promising results against breast cancer cell lines with significant inhibition rates compared to standard chemotherapy agents .
  • Antimicrobial Efficacy Evaluation : Another research project tested various substituted quinazolines against resistant bacterial strains, demonstrating notable antibacterial activity that suggests potential for therapeutic applications in treating infections caused by resistant pathogens .

Properties

IUPAC Name

4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-17-5-4-16-12(14)8-6-10(18-2)11(19-3)7-9(8)15-13(16)20/h6-7H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXNLFPPYIWUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141707
Record name 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439096-30-7
Record name 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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